2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
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Overview
Description
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a complex organic compound that belongs to the class of diazaborinins This compound is characterized by the presence of a thieno ring fused with a diazaborinin ring, along with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with diazaborine precursors. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and catalysts like potassium carbonate . The process may also involve heating the reaction mixture to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Thieno[2′,3′4,5]benzo[1,2-d][1,2,3]triazole: This compound is similar in structure but contains a fluorine atom, which can influence its electronic properties and reactivity.
2H-benzo[d][1,2,3]triazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Uniqueness
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and stability to the compound. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C6H7BN2O3S2 |
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Molecular Weight |
230.1 g/mol |
IUPAC Name |
1-hydroxy-2-methylsulfonylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2O3S2/c1-14(11,12)9-7(10)5-2-3-13-6(5)4-8-9/h2-4,10H,1H3 |
InChI Key |
DRXHMDGOVLYFIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=NN1S(=O)(=O)C)SC=C2)O |
Origin of Product |
United States |
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